5,6-Dimethylpyridazin-3-amine

Description

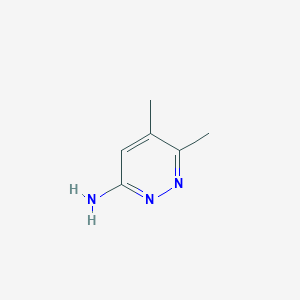

5,6-Dimethylpyridazin-3-amine (CAS: Not explicitly provided; molecular formula: C₆H₉N₃) is a pyridazine derivative featuring methyl substituents at the 5- and 6-positions and an amine group at the 3-position. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their applications in pharmaceuticals, agrochemicals, and materials science. The dimethyl substitution likely enhances lipophilicity and steric bulk compared to simpler pyridazinamines, influencing its reactivity and biological interactions .

Properties

IUPAC Name |

5,6-dimethylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-3-6(7)9-8-5(4)2/h3H,1-2H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUNCMRZTFCAAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17551-35-8 | |

| Record name | 5,6-dimethylpyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylpyridazin-3-amine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles, leading to the formation of the desired amine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylpyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

Scientific Research Applications

5,6-Dimethylpyridazin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 5,6-Dimethylpyridazin-3-amine with structurally similar pyridazinamine derivatives:

Electronic and Steric Modifications

- Electron-Donating vs. In contrast, chloro substituents (e.g., 6-Chloro-5-methylpyridazin-3-amine) withdraw electron density, increasing electrophilicity at adjacent positions . Methoxy groups (6-Methoxypyridazin-3-amine) provide resonance donation, balancing solubility and reactivity .

Steric Effects :

Research and Patent Landscape

- This compound: Limited explicit data on patents or literature, but compounds with C₆H₉N₃ formulae show variable patent counts (0–554) and literature mentions (0–1), suggesting diverse research applications .

- 6-Chloro-5-methylpyridazin-3-amine : Highlighted in synthetic methodologies for agrochemical intermediates, with CAS 64068-00-4 .

- 6-Methoxypyridazin-3-amine : Discontinued commercial availability (CymitQuimica) indicates niche research use, possibly due to stability or synthesis challenges .

Biological Activity

5,6-Dimethylpyridazin-3-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Structure : The compound features a pyridine ring with two methyl groups at the 5 and 6 positions and an amino group at the 3 position.

- Molecular Formula : C7H10N2

- Molar Mass : Approximately 122.17 g/mol

- Physical Properties : It is a pale yellow solid with a melting point around 68 °C and a boiling point between 255 to 257 °C.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Reduction of Nitropyridine : One common method involves the reduction of 2-chloro-5,6-dimethyl-3-nitropyridine using hydrogen gas in the presence of palladium on carbon (Pd/C) and a base like triethylamine in methanol.

- Functionalization Reactions : The amino group allows for further functionalization through nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Nucleophilic Behavior : Similar compounds have been reported to act as nucleophiles, suggesting that this compound may interact with electrophilic centers in biological molecules.

- Influence on Metabolic Pathways : It is hypothesized that this compound may affect metabolic pathways related to DNA and RNA biosynthesis, potentially leading to antiproliferative effects such as growth arrest and apoptosis.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Anticancer Properties

Research into related compounds indicates that they may possess anticancer properties. For instance, derivatives containing similar functional groups have demonstrated antiproliferative effects in cancer cell lines . The potential for this compound to induce apoptosis in cancer cells warrants further investigation.

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the anticancer effects of pyridinyl compounds where modifications at the amino position led to significant growth inhibition in tumor cell lines. This suggests that similar modifications in this compound could yield beneficial effects .

- Antimicrobial Studies : Investigations into related compounds have shown promising results against pathogenic bacteria. For example, derivatives of pyridine have been evaluated for their ability to inhibit bacterial growth effectively.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4,6-Dimethylpyridin-3-amine | Methyl groups at positions 4 and 6 | Different substitution pattern affecting activity |

| 2,4-Dimethylpyridin-3-amine | Methyl groups at positions 2 and 4 | Distinct biological activity profile |

| 5-Bromo-4,6-dimethylpyridin-3-amine | Bromine substitution at position 5 | Enhanced reactivity due to bromine |

| 5-Amino-2,4-dimethylpyridine | Amino group at position 5 | Potentially different pharmacological effects |

This table illustrates how variations in substitution patterns can lead to differing biological activities among similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.